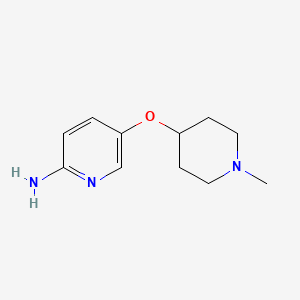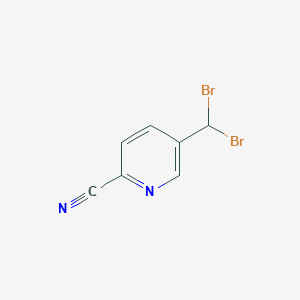
5-(Dibromomethyl)pyridine-2-carbonitrile
説明
5-(Dibromomethyl)pyridine-2-carbonitrile is a chemical compound with the CAS Number: 1379354-76-3. It has a linear formula of C7H4Br2N2 . The compound appears as a white solid .
Molecular Structure Analysis
The InChI code for 5-(Dibromomethyl)pyridine-2-carbonitrile is 1S/C7H4Br2N2/c8-7(9)5-1-2-6(3-10)11-4-5/h1-2,4,7H . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis
5-(Dibromomethyl)pyridine-2-carbonitrile has a molecular weight of 275.93 . It is a white solid and should be stored at a temperature between 0-5°C .科学的研究の応用
Synthesis and Characterization of Pyridine Derivatives
Pyridine derivatives have been synthesized and characterized to understand their structural, spectroscopic, and potential applications. For instance, Tranfić et al. (2011) described the synthesis, X-ray, and spectroscopic analysis of 2-hydrazino-6-methyl-4-(methoxymethyl)-5-nitropyridine-3-carbonitrile, showcasing its structural differences compared to corresponding 3-cyano-5-nitro-pyridines and its non-fluorescent nature despite structural similarities to related compounds. This research highlights the intricate relationship between structure and properties in pyridine derivatives, which could extend to the study and application of 5-(Dibromomethyl)pyridine-2-carbonitrile (Tranfić et al., 2011).
Corrosion Inhibition
Pyridine derivatives have also been investigated for their corrosion inhibition properties. Sudheer & Quraishi (2015) explored the corrosion inhibition effect of aryl pyrazolo pyridines on copper in a hydrochloric acid system, demonstrating how these derivatives can significantly protect metals against corrosion. This application could be relevant to 5-(Dibromomethyl)pyridine-2-carbonitrile, suggesting its potential as a corrosion inhibitor (Sudheer & Quraishi, 2015).
Antimicrobial Activity
Elgemeie et al. (2017) synthesized and characterized novel pyridones with potential antimicrobial activity. By exploring the reactivity and structural analysis of these compounds, the research contributes to the broader understanding of pyridine derivatives as antimicrobial agents. This indicates the possibility of 5-(Dibromomethyl)pyridine-2-carbonitrile derivatives being utilized in antimicrobial studies (Elgemeie et al., 2017).
Development of Kinase Inhibitors
The scalable synthesis of kinase inhibitors, such as BMS-986236, showcases the use of pyridine derivatives in developing therapeutic agents. This process, detailed by Arunachalam et al. (2019), emphasizes safety and efficiency in the synthesis of complex molecules, indicating the potential role of 5-(Dibromomethyl)pyridine-2-carbonitrile in the pharmaceutical industry (Arunachalam et al., 2019).
特性
IUPAC Name |
5-(dibromomethyl)pyridine-2-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Br2N2/c8-7(9)5-1-2-6(3-10)11-4-5/h1-2,4,7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRWSHCSJIMRNQG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1C(Br)Br)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Br2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.93 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Dibromomethyl)pyridine-2-carbonitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



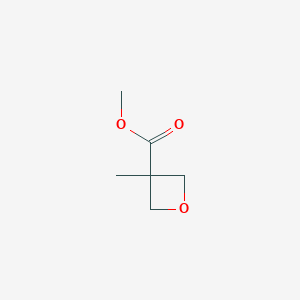
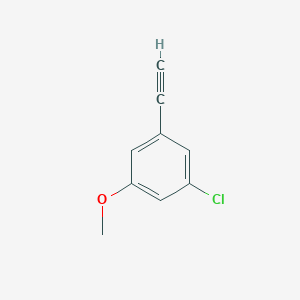
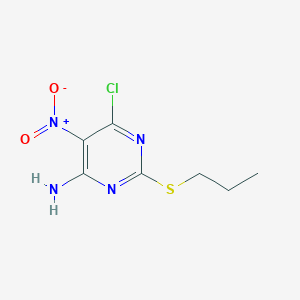
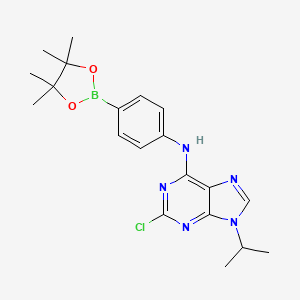
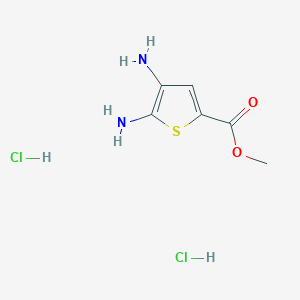
![7-Oxa-2-azaspiro[3.5]nonane hydrochloride](/img/structure/B1429399.png)
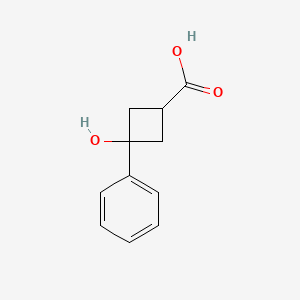
![Chloro[(DI(1-adamantyl)-N-butylphosphine)-2-(2-aminobiphenyl)]palladium(II)](/img/structure/B1429402.png)
![2-Chloro-7H-pyrrolo[2,3-d]pyrimidine-7-carboxylic acid 1,1-dimethylethyl ester](/img/structure/B1429404.png)
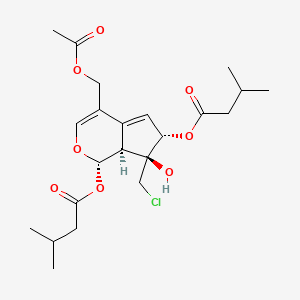
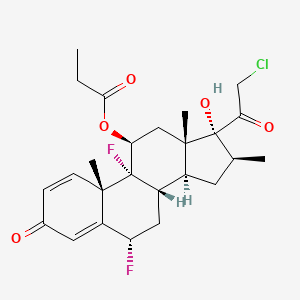
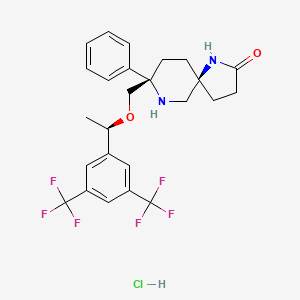
![Methyl 7-chloro-2,3-dihydrobenzo[d]oxazole-2-carboxylate](/img/structure/B1429412.png)
